molecular formula C12H14N4 B3856211 N-{(E)-[4-(propan-2-yl)phenyl]methylidene}-4H-1,2,4-triazol-4-amine CAS No. 32787-77-2

N-{(E)-[4-(propan-2-yl)phenyl]methylidene}-4H-1,2,4-triazol-4-amine

Cat. No.: B3856211
CAS No.: 32787-77-2
M. Wt: 214.27 g/mol
InChI Key: MHZVCDJGINXKCH-VIZOYTHASA-N
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Description

N-{(E)-[4-(Propan-2-yl)phenyl]methylidene}-4H-1,2,4-triazol-4-amine is a Schiff base derivative featuring a 1,2,4-triazole core linked via an imine group to a 4-isopropylphenyl substituent. The (E)-configuration of the imine bond ensures structural rigidity, which is critical for molecular recognition in biological systems or material applications. The compound’s synthesis typically involves condensation of 4-amino-1,2,4-triazole with 4-isopropylbenzaldehyde under acidic or catalytic conditions . Its crystallographic data, if available, would likely reveal planar geometry around the triazole ring and non-covalent interactions (e.g., C–H⋯N) stabilizing the structure, as seen in analogous triazole derivatives .

The triazole ring contributes to hydrogen-bonding capabilities and π-π stacking interactions, making it relevant in coordination chemistry and drug design .

Properties

IUPAC Name

(E)-1-(4-propan-2-ylphenyl)-N-(1,2,4-triazol-4-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4/c1-10(2)12-5-3-11(4-6-12)7-15-16-8-13-14-9-16/h3-10H,1-2H3/b15-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHZVCDJGINXKCH-VIZOYTHASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=NN2C=NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=N/N2C=NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901321020
Record name (E)-1-(4-propan-2-ylphenyl)-N-(1,2,4-triazol-4-yl)methanimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901321020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

18.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26661783
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

32787-77-2
Record name (E)-1-(4-propan-2-ylphenyl)-N-(1,2,4-triazol-4-yl)methanimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901321020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-ISOPROPYLBENZYLIDENEAMINO)-4H-1,2,4-TRIAZOLE
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Preparation Methods

The synthesis of N-{(E)-[4-(propan-2-yl)phenyl]methylidene}-4H-1,2,4-triazol-4-amine typically involves the reaction of 4-(propan-2-yl)benzaldehyde with 4-amino-1,2,4-triazole under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid. The mixture is refluxed for several hours to yield the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Schiff Base Reactivity

The imine group undergoes reversible hydrolysis and nucleophilic addition:

Hydrolysis

In acidic aqueous conditions (pH < 3), the imine hydrolyzes to regenerate the aldehyde and amine:

C=N+H2OCHO+NH2-triazole(pH<3,25C)[3]\text{C=N} + \text{H}_2\text{O} \rightarrow \text{CHO} + \text{NH}_2\text{-triazole} \quad (\text{pH} < 3, \, 25^\circ\text{C})[3]

Nucleophilic Addition

Primary amines (e.g., methylamine) add to the C=N bond, forming secondary amines:

C=N+R-NH2C(NHR)-NH-triazole(EtOH, reflux)[2]\text{C=N} + \text{R-NH}_2 \rightarrow \text{C(NHR)-NH-triazole} \quad (\text{EtOH, reflux})[2]

Electrophilic Substitution

The triazole ring participates in electrophilic substitution due to its electron-rich nature:

Reaction TypeReagents/ConditionsPosition SubstitutedProduct ApplicationReference
NitrationHNO₃/H₂SO₄, 0–5°CC5 of triazolePrecursor for agrochemicals
HalogenationCl₂/FeCl₃, 50°CC3 of triazoleAntimicrobial derivatives

Substituents on the phenyl ring direct electrophiles to specific positions on the triazole .

Coordination Chemistry

The compound acts as a bidentate ligand , coordinating metal ions via the triazole nitrogen and imine nitrogen:

Metal IonCoordination ModeComplex Stability Constant (log K)ApplicationReference
Cu(II)N,N-bidentate8.9 ± 0.2Catalytic oxidation
Zn(II)N-monodentate5.7 ± 0.1Luminescent materials

Cycloaddition Reactions

The triazole ring participates in [3+2] cycloadditions with nitriles under microwave irradiation:

NitrileConditionsProductYield (%)Reference
Benzonitrile150°C, 30 min, MWTriazolo[1,5-a]pyrimidine82
Acetonitrile120°C, 1 h, MWTriazolo[1,5-a]pyridine68

Reduction

The imine bond is selectively reduced to an amine using NaBH₄:

C=NNaBH4,MeOHCH2-NH(90% yield)[3]\text{C=N} \xrightarrow{\text{NaBH}_4, \text{MeOH}} \text{CH}_2\text{-NH} \quad (90\% \text{ yield})[3]

Oxidation

Under strong oxidizing conditions (KMnO₄/H₂SO₄), the isopropyl group oxidizes to a carboxylic acid:

C(CH3)2KMnO4COOH(60% yield)[4]\text{C(CH}_3\text{)}_2 \xrightarrow{\text{KMnO}_4} \text{COOH} \quad (60\% \text{ yield})[4]

Stability and Degradation

  • Thermal Stability : Decomposes at 220–230°C (TGA data) .

  • Photodegradation : UV light (254 nm) induces C=N bond cleavage (t₁/₂ = 4.2 h in methanol) .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of N-{(E)-[4-(propan-2-yl)phenyl]methylidene}-4H-1,2,4-triazol-4-amine typically involves a multi-step process. Common methods include the condensation of appropriate aldehydes with 4-amino-1,2,4-triazole under acidic or basic conditions. The reaction is often carried out in solvents such as ethanol or methanol, followed by purification techniques like recrystallization or chromatography to achieve high purity.

Chemistry

In synthetic organic chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. It can participate in various chemical reactions such as:

  • Oxidation : This compound can be oxidized to yield corresponding ketones or carboxylic acids.
  • Reduction : It can undergo reduction reactions to form alcohols or amines using agents like sodium borohydride.

Biology

The compound is investigated for its potential bioactive properties. Research indicates that derivatives of triazoles often exhibit antimicrobial and anticancer activities. The mechanism of action typically involves interaction with specific molecular targets such as enzymes or receptors:

  • Antimicrobial Activity : Studies show that triazole derivatives can inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.
  • Anticancer Properties : Some derivatives have been shown to induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival.

Medicine

This compound is explored for therapeutic applications:

  • Antifungal Agents : Triazoles are widely used in antifungal medications due to their ability to inhibit ergosterol synthesis in fungal cell membranes.
  • Potential Drug Development : Research continues into the compound's efficacy against various diseases, including its role as a scaffold for drug design targeting specific diseases.

Case Studies and Research Findings

Several studies have documented the applications and effects of compounds similar to this compound:

StudyFocusFindings
Antimicrobial ActivityDemonstrated significant inhibition of bacterial strains with triazole derivatives.
Anticancer EffectsReported induction of apoptosis in breast cancer cell lines through triazole compounds.
Synthesis TechniquesDetailed efficient synthetic routes leading to high yields of triazole derivatives suitable for further functionalization.

Mechanism of Action

The mechanism of action of N-{(E)-[4-(propan-2-yl)phenyl]methylidene}-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, leading to the modulation of various biological processes. The compound may inhibit enzymes or interfere with cellular signaling pathways, resulting in its observed biological effects .

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

Compound A: N-{(E)-[4-(2-Phenoxyethoxy)phenyl]methylidene}-4H-1,2,4-triazol-4-amine

  • Structural Difference: Replaces the isopropyl group with a 2-phenoxyethoxy substituent.
  • This modification could enhance interactions with polar biological targets but reduce lipid solubility compared to the isopropyl analog .

Compound B : N-[(E)-2-Chlorobenzylidene]-3-(4-methylbenzylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine

  • Structural Differences :
    • 2-Chlorobenzylidene group instead of 4-isopropylphenyl.
    • Additional 4-methylbenzylsulfanyl and 3,4,5-trimethoxyphenyl substituents.
  • The sulfanyl and trimethoxyphenyl groups introduce steric hindrance and electronic effects, which may improve anticancer activity via multi-target interactions .

Compound C: (E)-N-(4-(Dimethylamino)benzylidene)-4H-1,2,4-triazol-4-amine

  • Structural Difference: Substitutes isopropyl with a dimethylamino group.
  • Impact: The dimethylamino group is strongly electron-donating, increasing the basicity of the imine nitrogen and altering electronic distribution. This could enhance binding to acidic residues in enzymes or metal ions in coordination complexes .

Core Heterocycle Modifications

Compound D : N-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-4-methylpyridin-2-amine

  • Structural Difference : Replaces the 1,2,4-triazole with a thiazole ring.
  • Impact: Thiazole’s sulfur atom provides distinct electronic properties and hydrogen-bonding capabilities. This modification may shift biological activity toward antimicrobial targets, as thiazoles are known for such applications .

Compound E: 4-(4-Chlorophenyl)-N-[(E)-4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine

  • Structural Differences : Combines thiazole and triazole features with a chlorophenyl group.

Key Research Findings

  • Synthetic Flexibility: The 1,2,4-triazole core allows modular substitution, enabling tailored physicochemical properties. For example, electron-withdrawing groups (e.g., chloro in Compound B) improve stability, while electron-donating groups (e.g., dimethylamino in Compound C) enhance reactivity .
  • Biological Relevance: Compounds with bulky hydrophobic substituents (e.g., isopropyl or phenoxyethoxy) show improved pharmacokinetic profiles, as demonstrated in analogs tested against cancer cell lines .
  • Crystallographic Insights : Weak intermolecular interactions (C–H⋯N, C–H⋯S) stabilize crystal structures, as observed in Compound B . These interactions are critical for designing solid-state materials or co-crystals.

Biological Activity

N-{(E)-[4-(propan-2-yl)phenyl]methylidene}-4H-1,2,4-triazol-4-amine is a compound of interest due to its unique structure and potential biological activities. It belongs to the triazole family, which has been extensively studied for various pharmacological properties, including antibacterial, antifungal, and anticancer activities.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyValue
IUPAC Name(E)-1-(4-propan-2-ylphenyl)-N-(4H-1,2,4-triazol-4-yl)methanimine
Molecular FormulaC12H14N4
Molecular Weight218.26 g/mol
CAS Number5339661

This compound features a triazole ring that is known for its diverse biological activities, making it a promising candidate for further research.

Antibacterial Activity

Research has shown that triazole derivatives exhibit significant antibacterial properties. For instance, studies have demonstrated that compounds with a triazole core can effectively inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of bacterial enzymes such as DNA gyrase, which is crucial for bacterial DNA replication.

In a comparative study of triazole derivatives, compounds similar to this compound were shown to possess Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics like ciprofloxacin and levofloxacin against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Escherichia coli .

Anticancer Activity

The anticancer potential of triazole derivatives has also been explored. Various studies indicate that modifications in the triazole structure can enhance its activity against cancer cell lines. For example, the introduction of specific substituents on the triazole ring has been linked to improved efficacy in inhibiting tumor cell proliferation .

In vitro assays have revealed that certain derivatives exhibit dual action—targeting both angiogenesis and cancer cell growth. This dual activity is particularly beneficial in developing novel anticancer therapies .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components. The SAR analysis indicates that:

  • Substituents on the phenyl ring : The presence of alkyl or halogen substituents can enhance antibacterial potency.
  • Positioning of functional groups : The placement of amine or imine groups on the triazole ring significantly affects binding affinity to biological targets.

Case Studies

Several case studies have highlighted the effectiveness of triazole compounds similar to this compound:

  • Study on Antibacterial Efficacy : A series of 1,2,4-triazole derivatives were synthesized and evaluated against E. coli and S. aureus. The most potent derivative exhibited an MIC value of 0.25 µg/mL against multidrug-resistant strains .
  • Anticancer Evaluation : Compounds with a 3-amino group on the triazole ring showed promising results against various cancer cell lines with significant reductions in cell viability observed at low concentrations .

Q & A

Basic: What synthetic methodologies are commonly employed for preparing N-alkylidene-1,2,4-triazol-4-amine derivatives?

Answer:
The synthesis typically involves condensation reactions between 4-amino-1,2,4-triazole and substituted aromatic aldehydes. For example, Schiff base formation is achieved by reacting 4-amino-4H-1,2,4-triazole with aldehydes in ethanol under acidic catalysis (e.g., HCl), followed by cyclization with hydrazine hydrate to form the triazol-4-amine scaffold . Solvent choice (e.g., ethanol or DMF), reaction temperature (room temperature to reflux), and acid catalysts are critical for optimizing yield. Purity is confirmed via thin-layer chromatography (TLC) and spectroscopic methods (¹H NMR, IR) .

Basic: How is the crystallographic structure of this compound resolved, and which software tools are recommended?

Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation, and data collection is performed using diffractometers equipped with Mo/Kα radiation. The SHELX suite (SHELXL for refinement, SHELXS for structure solution) is widely used for small-molecule crystallography due to its robustness in handling twinned data and high-resolution refinement . Complementary tools like ORTEP-3 or WinGX aid in visualizing thermal ellipsoids and molecular packing .

Advanced: What spectroscopic techniques are critical for confirming the E/Z isomerism in the methylidene group?

Answer:

¹H NMR : The vinylic proton (CH=N) in the E-isomer appears as a singlet downfield at δ ~8.5–9.0 ppm due to deshielding, while coupling in the Z-isomer splits the signal .

IR Spectroscopy : The C=N stretch in the imine group is observed at ~1600–1650 cm⁻¹, with shifts indicating conjugation or hydrogen bonding .

UV-Vis : π→π* transitions in the triazole and aromatic moieties provide insights into electronic delocalization, with λmax typically ~250–300 nm .

Advanced: How can computational modeling predict the biological activity of this compound?

Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) optimize the geometry and calculate frontier molecular orbitals (HOMO-LUMO) to assess reactivity. Molecular docking (AutoDock Vina, Schrödinger Suite) evaluates binding affinity to targets like fungal CYP51 or bacterial enzymes, correlating with experimental MIC values . Pharmacophore modeling identifies critical motifs (e.g., –N–C–S units) responsible for antimicrobial activity .

Advanced: What strategies address contradictions in solubility and stability data during formulation?

Answer:

Solubility Enhancement : Co-solvents (DMSO:water mixtures) or cyclodextrin inclusion complexes improve aqueous solubility.

Stability Studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring identify degradation products (e.g., hydrolyzed imine bonds) .

pH-Dependent Stability : Buffered solutions (pH 1–13) reveal optimal storage conditions (e.g., pH 7.4 for phosphate buffer) .

Advanced: How is the compound’s antimicrobial mechanism elucidated against multidrug-resistant pathogens?

Answer:

Time-Kill Assays : Determine bactericidal vs. bacteriostatic effects by monitoring CFU/mL reductions over 24 hours.

Membrane Permeability : Fluorescent probes (e.g., SYTOX Green) assess disruption of bacterial membranes .

Enzyme Inhibition : In vitro assays (e.g., β-lactamase inhibition) quantify IC₅₀ values, supported by molecular dynamics simulations of enzyme-ligand interactions .

Advanced: What crystallographic challenges arise from polymorphism, and how are they resolved?

Answer:
Polymorphs may form due to solvent polarity (e.g., ethanol vs. acetonitrile) or cooling rates. High-throughput screening (HT-SPXRD) identifies polymorphic forms, while Hirshfeld surface analysis (CrystalExplorer) maps intermolecular interactions (e.g., C–H⋯N hydrogen bonds) driving packing differences . Rietveld refinement quantifies phase ratios in polycrystalline samples .

Advanced: How does substituent variation on the propan-2-ylphenyl group modulate bioactivity?

Answer:

Electron-Withdrawing Groups (EWGs) : Nitro or fluoro substituents enhance antibacterial activity by increasing membrane penetration (logP optimization) .

Steric Effects : Bulky tert-butyl groups reduce activity due to hindered target binding, as shown in SAR studies .

Hydrogen Bonding : Methoxy groups improve antifungal activity via H-bonding with fungal lanosterol demethylase .

Advanced: What in silico methods predict metabolic pathways and toxicity?

Answer:

ADMET Prediction : SwissADME or ADMETLab estimate pharmacokinetic parameters (e.g., CYP450 metabolism, BBB permeability).

Toxicity Profiling : ProTox-II predicts hepatotoxicity and mutagenicity based on structural alerts (e.g., triazole ring nitrogens) .

Metabolite Identification : GLORYx simulates phase I/II metabolism, highlighting potential reactive intermediates .

Advanced: How are reaction intermediates characterized in real-time during synthesis?

Answer:

In Situ FTIR : Monitors imine formation (C=N stretch) and intermediate consumption .

LC-MS : Tracks hydrazone intermediates during cyclization, with [M+H]+ ions confirming molecular weights .

ReactIR : Provides kinetic data (e.g., rate constants) for optimizing reaction conditions (temperature, catalyst loading) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{(E)-[4-(propan-2-yl)phenyl]methylidene}-4H-1,2,4-triazol-4-amine
Reactant of Route 2
N-{(E)-[4-(propan-2-yl)phenyl]methylidene}-4H-1,2,4-triazol-4-amine

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